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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the compound 4-(2-Methoxyphenoxy)butan-1-amine (CAS No. 3245-89-4). Due to the
limited availability of experimentally derived spectra in public databases, this document focuses
on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. The information herein is intended to serve as a valuable reference for researchers
involved in the synthesis, characterization, and application of this and structurally related
molecules. Standard experimental protocols for acquiring such data are also detailed.

Introduction

4-(2-Methoxyphenoxy)butan-1-amine is a chemical compound with potential applications in
pharmaceutical research and development. Its structure, featuring a primary amine, an ether
linkage, and a substituted aromatic ring, suggests a range of chemical properties and potential
biological activities. Accurate spectroscopic data is crucial for the unambiguous identification
and characterization of this molecule. This guide aims to fill the current gap in available
experimental data by providing reliable predicted spectroscopic information.
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Predicted Spectroscopic Data

The following sections present the predicted *H NMR, 13C NMR, IR, and MS data for 4-(2-
Methoxyphenoxy)butan-1-amine. These predictions are based on established spectroscopic
principles and computational models.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted *H and 3C NMR data were generated using computational algorithms that
analyze the molecule's structure to estimate chemical shifts and coupling patterns.

Table 1: Predicted *H NMR Data for 4-(2-Methoxyphenoxy)butan-1-amine

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~6.95 m 2H Ar-H

~6.88 m 2H Ar-H

~4.05 t 2H O-CH:2

~3.85 S 3H O-CHs

~2.75 t 2H N-CH:

~1.85 p 2H O-CH2-CH2

~1.65 p 2H N-CH2-CH:

(variable) brs 2H NH:2

Note: The chemical shift of the amine protons (NHz) is highly dependent on solvent and
concentration and may exchange with D20.

Table 2: Predicted 13C NMR Data for 4-(2-Methoxyphenoxy)butan-1-amine
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Chemical Shift (ppm) Assignment
~150.0 C-O (Aromaitic)
~148.5 C-OCHs (Aromatic)
~121.5 Ar-CH

~120.5 Ar-CH

~114.0 Ar-CH

~112.0 Ar-CH

~68.0 O-CH:

~56.0 O-CHs

~41.5 N-CH2

~31.0 N-CH2-CH:
~27.0 O-CHz2-CH2

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum is based on the characteristic absorption frequencies of the
functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for 4-(2-Methoxyphenoxy)butan-1-amine
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (primary amine,

3400-3250 Medium, Broad

two bands)
3100-3000 Medium Aromatic C-H stretch
2960-2850 Medium to Strong Aliphatic C-H stretch
1620-1580 Medium N-H bend (scissoring)
1600, 1500 Medium to Strong Aromatic C=C stretch
1250-1200 Strong Aryl-O stretch (asymmetric)

C-N stretch and Alkyl-O stretch
1120-1020 Strong )

(symmetric)

Aromatic C-H out-of-plane
850-750 Strong

bend

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum is based on the molecular weight of the compound and common
fragmentation patterns for amines and ethers.

Table 4: Predicted Mass Spectrum Fragments for 4-(2-Methoxyphenoxy)butan-1-amine

m/z Interpretation

195 Molecular ion [M]*

178 [M - NHs]*

123 [M - CaH1oN]™* (loss of the butylamine side
chain)

108 [C7HsO]* (guaiacol fragment)

77 [CeHs]* (phenyl fragment)

30 [CHz2NHz]* (base peak from a-cleavage)
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Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Methoxyphenoxy)butan-1-
amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds, or D20) in an NMR
tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not
already present in the solvent.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans
and a longer relaxation delay may be required due to the lower natural abundance and
longer relaxation times of 13C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the *H NMR signals and reference the chemical shifts to
the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation:

o Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

o KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press it
into a thin, transparent pellet.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) that has minimal IR
absorption in the regions of interest.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder or the pure solvent should be recorded
and subtracted from the sample spectrum.

» Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
Common methods include:

o Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the

ion source.

o Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas
chromatography, and the eluting components are introduced into the mass spectrometer.

o Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by liquid
chromatography before entering the mass spectrometer.

« lonization: lonize the sample using an appropriate technique. Electron lonization (El) is
common for volatile compounds and often provides detailed fragmentation patterns.
Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI) are
suitable for less volatile or thermally labile compounds.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

o Detection and Data Analysis: Detect the ions and generate a mass spectrum. ldentify the
molecular ion peak and analyze the fragmentation pattern to deduce the structure of the
molecule.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-(2-Methoxyphenoxy)butan-1-amine.
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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of 4-(2-
Methoxyphenoxy)butan-1-amine, a compound of interest in medicinal chemistry. The
tabulated NMR, IR, and MS data, although predictive, offer a solid foundation for the
identification and characterization of this molecule. The included experimental protocols
provide a standardized approach for researchers to obtain empirical data, which can then be
used to validate and refine the predictions presented here. This document serves as a valuable
resource for scientists and professionals in the field of drug development and chemical
research.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Methoxyphenoxy)butan-1-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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methoxyphenoxy-butan-1-amine-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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